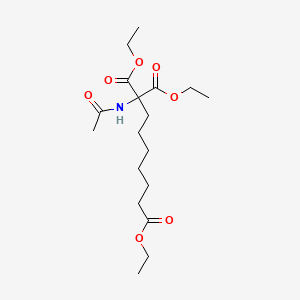
3-Allyl-2,4-dimethylfuran
Descripción general
Descripción
3-Allyl-2,4-dimethylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom This compound is notable for its unique structural features, including two methyl groups at positions 2 and 4, and an allyl group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-2,4-dimethylfuran typically involves the alkylation of furans. One common method is the catalytic alkylation of 2,5-dimethylfuran with allyl alcohols in the presence of a catalyst such as pentafluorophenylboronic acid . This reaction proceeds under mild conditions and yields the desired allylfuran with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions: 3-Allyl-2,4-dimethylfuran undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing furans.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the furan ring.
Major Products Formed:
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated and acylated furans.
Aplicaciones Científicas De Investigación
3-Allyl-2,4-dimethylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Allyl-2,4-dimethylfuran involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature makes it susceptible to electrophilic attack, facilitating various chemical transformations. Additionally, the presence of the allyl group can influence the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
2,5-Dimethylfuran: Another furan derivative with two methyl groups at positions 2 and 5.
2-Methylfuran: A simpler furan derivative with a single methyl group at position 2.
3-Allylfuran: A furan derivative with an allyl group at position 3 but without additional methyl groups.
Uniqueness: 3-Allyl-2,4-dimethylfuran is unique due to the combination of its two methyl groups and an allyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
75565-77-4 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2,4-dimethyl-3-prop-2-enylfuran |
InChI |
InChI=1S/C9H12O/c1-4-5-9-7(2)6-10-8(9)3/h4,6H,1,5H2,2-3H3 |
Clave InChI |
GRROQHBFTQPZPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=C1CC=C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)](/img/structure/B8721494.png)
![2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8721506.png)








![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)

![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)
